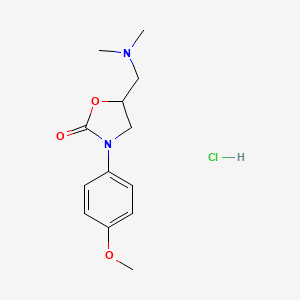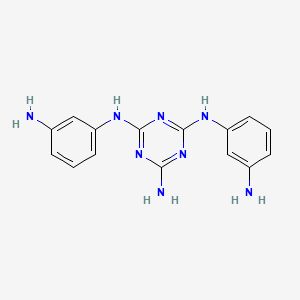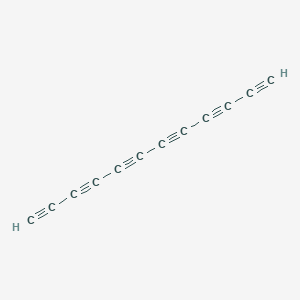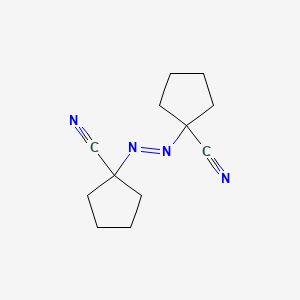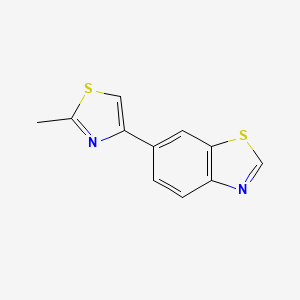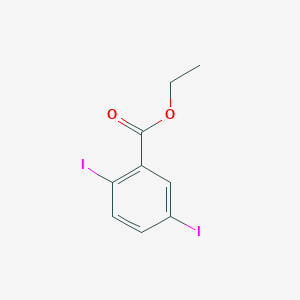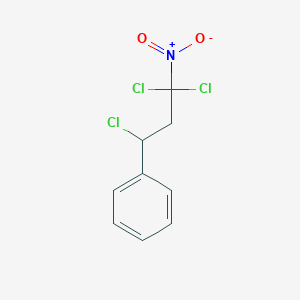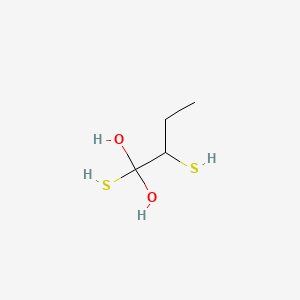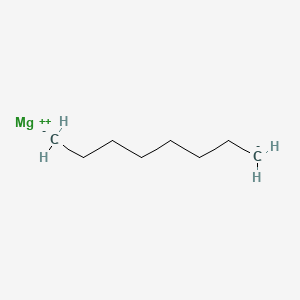
Magnesium octane-1,8-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium octane-1,8-diide is an organomagnesium compound that features two magnesium atoms bonded to the terminal carbon atoms of an octane chain This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes
準備方法
Synthetic Routes and Reaction Conditions: Magnesium octane-1,8-diide can be synthesized through the reaction of 1,8-diiodooctane with magnesium metal in an ethereal solvent such as diethyl ether. The reaction typically proceeds as follows: [ \text{C}8\text{H}{16}\text{I}_2 + 2\text{Mg} \rightarrow \text{C}8\text{H}{16}\text{Mg}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve similar methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the compound.
化学反応の分析
Types of Reactions: Magnesium octane-1,8-diide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can reduce various organic compounds, acting as a strong nucleophile.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves reactions with carbonyl compounds under anhydrous conditions.
Substitution: Reactions with alkyl halides or other electrophiles in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Magnesium oxide and octane derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New carbon-carbon bonds forming various organic products.
科学的研究の応用
Magnesium octane-1,8-diide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which magnesium octane-1,8-diide exerts its effects involves the transfer of electrons from the magnesium atoms to the organic substrate. This electron transfer facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules.
類似化合物との比較
- Magnesium ethylate
- Magnesium butylate
- Magnesium hexylate
Comparison: Magnesium octane-1,8-diide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other magnesium organometallics might not be as effective.
特性
CAS番号 |
36706-76-0 |
|---|---|
分子式 |
C8H16Mg |
分子量 |
136.52 g/mol |
IUPAC名 |
magnesium;octane |
InChI |
InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2 |
InChIキー |
RDPWYYYJHCTTBT-UHFFFAOYSA-N |
正規SMILES |
[CH2-]CCCCCC[CH2-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

